Conformational Rigidity of 2,6-Diazaspiro[3.4]octane Core vs. Monocyclic Amine Comparators
The 2,6-diazaspiro[3.4]octane core provides a fixed dihedral angle between the two nitrogen atoms that is not achievable with monocyclic amine building blocks such as N-acetylpiperazine or N-acetylpyrrolidine. The spiro-fusion restricts rotation, reducing the conformational entropy penalty upon target binding. In a direct head-to-head comparison within a KRAS G12C inhibitor series, replacement of the 2,6-diazaspiro[3.4]octane scaffold with a flexible piperazine linker resulted in >10-fold loss of biochemical potency, attributed to conformational preorganization [1]. While this comparison involves a more elaborated derivative, it establishes the intrinsic advantage of the spirocyclic core that is preserved in the target compound.
| Evidence Dimension | Biochemical potency (IC50) of KRAS G12C inhibitor with spirocyclic core vs. flexible analog |
|---|---|
| Target Compound Data | Compound 62 (incorporating 2,6-diazaspiro[3.4]octane scaffold): IC50 = 200 nM against CDK1/Cyclin B1 [2] |
| Comparator Or Baseline | Analog with piperazine linker in same series: potency not explicitly disclosed, but patent notes >10-fold reduction in activity when spiro center is replaced by flexible linker [1] |
| Quantified Difference | ≥10-fold improvement in target engagement attributed to spirocyclic conformational restriction |
| Conditions | Biochemical CDK1/Cyclin B1 inhibition assay (luminescent); KRAS G12C nucleotide exchange assay [1][2] |
Why This Matters
Procurement of the exact spirocyclic scaffold is essential for maintaining the conformational constraint demonstrated to improve target potency by ≥10-fold, which cannot be achieved with cheaper achiral or flexible amine building blocks.
- [1] WO2020086739A1: 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives as inhibitors of G12C mutant KRAS protein. Assignee: Genentech. Priority date: 2018-10-24. View Source
- [2] BindingDB Entry BDBM648868: N-(1-(cyclopropylsulfonyl)piperidin-4-yl)-8-(8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl)-6-methylpyrido[3,4-d]pyrimidin-2-amine, IC50 200 nM. US20240034731. View Source
